Prosapogenin G

Description

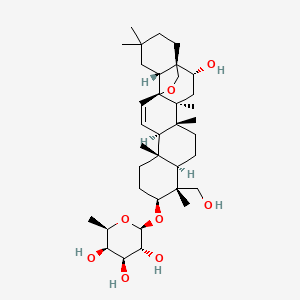

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-PSLKBDIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for Prosapogenin G

Identification of Botanical Sources and Distribution of Prosapogenin (B1211922) G Precursors

Conyzasaponin G has been isolated from the aerial parts of Conyza blinii Lévl., a plant belonging to the Asteraceae family. acs.orgnih.govacs.org This species, known in Chinese folk medicine as “Jin Long Dan Cao,” is primarily found in the southwestern regions of the People's Republic of China. acs.org The polar extracts of the plant's aerial portions have been noted for their use in traditional medicine. acs.org

Prosapogenin G is structurally identified as bayogenin (B190646) 3-O-β-d-xylopyranosyl-(1→3)-β-d-glucopyranoside. acs.orgnih.govacs.org Consequently, its biosynthetic precursors are the aglycone, bayogenin, and the simple sugars, D-glucose and D-xylose. While glucose and xylose are ubiquitous in the plant kingdom, the distribution of the sapogenin, bayogenin, is more specific. Bayogenin has been identified in various plant families, indicating its presence across a range of species. For instance, glycosides of bayogenin are found predominantly in the roots of plants like Medicago truncatula. frontiersin.org

Table 1: Botanical Distribution of this compound Precursor (Bayogenin)

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Conyza blinii | Asteraceae | Aerial Parts | acs.orgnih.govacs.org |

| Medicago truncatula | Fabaceae | Roots | frontiersin.org |

| Bellis perennis | Asteraceae | Not Specified | biomol.com |

| Bolbostemma paniculatum | Cucurbitaceae | Not Specified | biomol.commedchemexpress.com |

| Rice (Oryza sativa) | Poaceae | Not Specified | nih.gov |

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from the complex matrix of a plant extract rely on a sequence of advanced chromatographic methods. These techniques separate the compound based on its physicochemical properties, such as polarity and molecular size.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of saponins (B1172615) like this compound. semanticscholar.org While a specific HPLC protocol exclusively for this compound is not detailed in the surveyed literature, its identity has been confirmed through comparative HPLC analysis. acs.org Generally, the purification of saponins involves reversed-phase columns (such as C18) with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. semanticscholar.orgajol.info Due to the lack of a strong chromophore in many saponins, detection is often achieved using Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS), rather than standard UV detection. semanticscholar.org The rapid characterization of saponins in Conyza blinii, for example, has been successfully achieved using liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov

High-Speed Countercurrent Chromatography (HSCCC) for Saponin (B1150181) Fractionation

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of target compounds. This method is particularly effective for the fractionation of complex saponin mixtures. Although its specific application for this compound has not been documented, HSCCC is widely used for separating various saponins. A common two-phase solvent system employed for saponin fractionation consists of a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water. This technique serves as a valuable preparative step to obtain simplified saponin fractions that can then be further purified by methods such as preparative HPLC.

Preparative Chromatography Applications in this compound Extraction

The initial isolation of this compound from a crude plant extract typically begins with preparative column chromatography. ardena.com The crude saponin fraction obtained from the aerial parts of Conyza blinii is subjected to multiple chromatographic steps. acs.orgacs.org This process often involves fractionation over silica (B1680970) gel columns using a gradient of solvents, such as a chloroform-methanol-water system, to separate compounds based on polarity. ajol.info Fractions containing the target compound are monitored by Thin-Layer Chromatography (TLC). nih.gov The enriched fractions are then pooled and subjected to further purification, commonly using preparative HPLC to yield the pure compound. ajol.infoardena.com This multi-step approach is essential for isolating individual saponins from the highly complex chemical environment of the plant extract.

Modern Extraction Techniques for Natural Saponin Compounds

The extraction of saponins from plant materials is the primary step before any isolation or purification can occur. Methodologies have evolved from traditional, solvent-intensive processes to more efficient and environmentally friendly modern techniques.

Traditional methods such as maceration and Soxhlet extraction are simple but often require large volumes of organic solvents and long extraction times. redalyc.org Modern techniques, in contrast, offer higher efficiency, reduced solvent consumption, and shorter extraction durations. These "green" technologies include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). UAE uses ultrasonic waves to disrupt plant cell walls, facilitating the release of saponins, while MAE employs microwave energy to rapidly heat the solvent and plant material, increasing extraction efficiency. These modern methods are increasingly being used to obtain prosapogenins and other bioactive compounds from natural sources. researchgate.net

Table 2: Comparison of Saponin Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent over time. | Simple setup, low cost. | Time-consuming, large solvent volume, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires large solvent volume, potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Reduced extraction time and solvent, higher yield, operates at lower temperatures. | Specialized equipment required. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, reduced solvent use, high efficiency. | Potential for localized overheating, specialized equipment. |

Elucidation of the Chemical Structure of Prosapogenin G

Advanced Spectroscopic Characterization of Prosapogenin (B1211922) G

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments, a comprehensive picture of the Prosapogenin G structure can be assembled.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of a related prosapogenin, key signals include those for multiple methyl groups, anomeric protons of sugar moieties, and olefinic protons. For instance, in a similar compound, eight methyl signals appeared as singlets, and two anomeric proton signals were observed as doublets, indicating two β-glucosidic linkages. tandfonline.com

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing data on the carbon skeleton. The ¹³C NMR spectrum of a prosapogenin showed 36 distinct signals, which were further resolved by DEPT (Distortionless Enhancement by Polarization Transfer) experiments to identify methyl, methylene, methine, and quaternary carbons. scielo.br For example, the spectrum of a related compound revealed six methyls, eleven methylenes, eleven methines, and eight quaternary carbons. scielo.br A characteristic signal around δ 181.3 can be assigned to a carboxylic acid at the C-28 position. scielo.br

2D-NMR Techniques such as Gradient-selected Heteronuclear Single Quantum Coherence (g-HSQC) and Gradient-selected Heteronuclear Multiple Bond Correlation (g-HMBC) are crucial for establishing connectivity. msu.edumsu.edu

g-HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. msu.edu

g-HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is instrumental in piecing together the molecular structure, including the connections between the aglycone and sugar units. msu.edu For example, an HMBC correlation between an anomeric proton and a carbon on the aglycone can confirm the glycosylation site. scielo.br

Interactive Table: Representative ¹³C NMR Chemical Shifts for a Prosapogenin Aglycone Moiety. tandfonline.comscielo.br

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

|---|---|---|

| C-1 | 39.6 | CH2 |

| C-3 | 83.5 | CH |

| C-4 | ~40-50 | C |

| C-5 | ~50-60 | CH |

| C-12 | ~120-140 | CH |

| C-13 | ~140-150 | C |

| C-16 | 75.3 | CH |

| C-23 | 65.0 | CH2 |

| C-24 | 13.4 | CH3 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. nih.gov For complex molecules like prosapogenins, coupling liquid chromatography (LC) with electrospray ionization (ESI) MS is particularly effective. sci-hub.semdpi.com

LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) allows for the separation of components in a mixture followed by their ionization and mass analysis. sci-hub.se In the positive ion mode (ESI⁺), prosapogenins can be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺. tandfonline.comresearchgate.net The fragmentation pattern observed in the MS/MS spectra provides valuable information about the structure, such as the sequential loss of sugar moieties. tandfonline.com For example, the analysis of Prosapogenin A showed a protonated molecule at m/z 723 [M+H]⁺, with fragment ions corresponding to the loss of rhamnose ([M+H-Rha]⁺) and then glucose ([M+H-Rha-Glc]⁺). tandfonline.com

HR-ESI-MS (High-Resolution Electrospray Ionization-Mass Spectrometry) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. researchgate.netresearchgate.net This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. This technique has been instrumental in the characterization of various saponins (B1172615) and their prosapogenins. sci-hub.seresearchgate.net

Interactive Table: Example of LC-ESI⁺-MS Fragmentation for a Prosapogenin. tandfonline.com

| Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 723 | Protonated molecule |

| [M+H-Rha]⁺ | 577 | Loss of a rhamnose unit |

| [M+H-Rha-Glc]⁺ | 415 | Loss of rhamnose and glucose units |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. gelest.com The IR spectrum of a prosapogenin typically shows characteristic absorption bands for hydroxyl (-OH) groups, olefinic (C=C) bonds, and carbonyl (C=O) groups if present. tandfonline.comkoreascience.kr For instance, a broad absorption band around 3400 cm⁻¹ is indicative of hydroxyl groups, while a peak around 1640 cm⁻¹ suggests the presence of a carbon-carbon double bond. tandfonline.comkoreascience.kr The presence of a carboxylic acid would be indicated by a broad O-H stretch and a C=O stretch around 1700 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for Prosapogenins. tandfonline.comkoreascience.krlibretexts.org

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | 3420 (broad) | Stretching vibration |

| Olefinic (C=C) | 1636 | Stretching vibration |

Stereochemical Determination and Configurational Analysis of this compound

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the structural elucidation of a natural product. For prosapogenins, this involves establishing the relative and absolute configurations of chiral centers within the aglycone and the sugar moieties.

The stereochemistry of prosapogenins, particularly at the C-20 position in dammarane-type saponins, can be challenging to distinguish using standard spectroscopic methods alone. tandfonline.com However, detailed analysis of ¹³C-NMR chemical shifts of carbons adjacent to the chiral center, such as C-17, C-21, and C-22, can be used to differentiate between epimers. tandfonline.com For example, significant differences in the chemical shifts of these specific carbons are observed between the 20(R) and 20(S) isomers of ginsenoside Rh₁. tandfonline.com The configuration of hydroxyl groups, such as at C-16, can also be determined. An α-configuration at C-16 was deduced from the small coupling constants (J values) of H-16 in the ¹H NMR spectrum, which is characteristic of an equatorial proton. scielo.br The anomeric configuration of the sugar linkages (α or β) is typically determined by the coupling constants of the anomeric protons in the ¹H-NMR spectrum. koreascience.kr

Synthetic Strategies and Chemical Modification of Prosapogenin G

Total Synthesis Approaches to Prosapogenin (B1211922) G and its Analogues

The total synthesis of complex saponins (B1172615) like those related to Prosapogenin G is a formidable task due to their stereochemically rich structures. For instance, the total syntheses of QS-21-Api (1) and QS-21-Xyl (2), saponins that share a similar triterpene aglycone core, were landmark achievements requiring 76 steps. nih.gov These syntheses provided access to homogeneous samples of the natural products, which is often a challenge when relying on isolation from natural sources. nih.gov

More recently, synthetic efforts have targeted other complex oleanane-type triterpene saponins, showcasing advanced strategies for C-H functionalization and glycosylation. acs.org For example, the synthesis of dumortierinoside A involved the chemoselective oxidation of a primary alcohol at the C28 position to a carboxylic acid, followed by lactonization. acs.org Another approach for a related compound, concinnoside D, involved adjusting the oxidation state of the C28 position from an aldehyde to a methyl ester via Pinnick oxidation and subsequent esterification. acs.org These strategies, while not directly targeting this compound, demonstrate the chemical methodologies available for constructing its core structure and analogues from simpler starting materials. The synthesis of propindilactone G, a nortriterpenoid, further illustrates the power of modern synthetic methods, including asymmetric Diels-Alder and Pauson-Khand reactions, to build complex natural product scaffolds. nih.gov

Semisynthetic Derivatization of this compound Scaffolds

Semisynthesis, which starts from a readily available natural product like a prosapogenin, is a more practical approach for producing analogues. acs.orgnih.gov This strategy allows for targeted modifications to specific parts of the molecule to probe structure-activity relationships (SAR). acs.org A common starting point is the isolation of the prosapogenin core, such as the branched trisaccharide–triterpene portion of QS-saponins, by controlled hydrolysis of crude saponin (B1150181) extracts. acs.orgnih.gov

Functionalization of Specific Chemical Moieties (e.g., C28-carboxylic acid)

The C28-carboxylic acid is a key functional group for derivatization in prosapogenin scaffolds. rsc.orgrsc.org Various modifications at this position have been explored to create analogues with altered properties.

One common strategy involves converting the carboxylic acid into an amide. For example, a protected prosapogenin's C28-carboxylic acid can be activated with thionyl chloride to form a stable acyl chloride, which then readily reacts with nucleophiles like ethanolamine (B43304) or ammonia (B1221849) to yield the corresponding amides. rsc.orgrsc.org Alternatively, the carboxylic acid can be treated with diphenylphosphoryl azide (B81097) to generate an acyl azide intermediate, which upon heating, undergoes a Curtius rearrangement to form an isocyanate, another versatile intermediate for further functionalization. rsc.orgrsc.org

Esterification is another modification. For instance, in the synthesis of hederagenin-type saponin derivatives, the C28-carboxylic acid was converted to various esters, which in some cases resulted in compounds with improved cytotoxicity against cancer cell lines and lower acute toxicity in mice compared to the parent saponin. mdpi.com

These chemical transformations are summarized in the table below:

| Starting Moiety | Reagents | Intermediate | Final Moiety | Yield | Ref |

| C28-Carboxylic Acid | Thionyl chloride, pyridine | Acyl chloride | Primary Amide (with NH3) | 92% | rsc.org |

| C28-Carboxylic Acid | Thionyl chloride, pyridine | Acyl chloride | Ethanolamide (with ethanolamine) | 88% | rsc.org |

| C28-Carboxylic Acid | (PhO)2P(O)N3, Et3N | Acyl azide | Isocyanate | 79% | rsc.org |

| C28-Carboxylic Acid | Pinnick oxidation, then methyl esterification | - | Methyl Ester | 82% (2 steps) | acs.org |

Design and Synthesis of Glycosidic Linkage Variants

Researchers have successfully synthesized variants with different linker lengths, stereochemistries, and chemical compositions. rsc.org For example, a dehydrative glycosylation using diphenylsulfoxide (Ph2SO) and triflic anhydride (B1165640) (Tf2O) was used to couple a trisaccharide with a prosapogenin ethanolamide, forming an ethanolamide-linked intermediate with high yield and selectivity. rsc.orgrsc.org Other linkage types, such as thioethers, have also been installed. rsc.org The synthesis of these variants allows for a detailed exploration of how the connection between the aglycone and the oligosaccharide domains influences the molecule's function. rsc.org

Introduction of Modified Side Chains (e.g., amide or acyl chain modifications)

The acyl chain domain of saponins like QS-21 is crucial for their activity but also a source of chemical instability due to labile ester linkages. nih.gov A major focus of semisynthesis has been the replacement of these esters with more stable amide bonds. nih.gov This often requires the synthesis of modified sugar residues, such as replacing fucose with 4-azido-4-deoxygalactose, which can then be reduced to an amine and acylated. nih.gov

Once a glycosylated intermediate with a reactive amine is synthesized, various acyl chains can be appended. rsc.orgrsc.org For example, after an azide reduction step, the resulting amine can be acylated with reagents like dodecanedioic acid monobenzyl ester to install a specific side chain. rsc.orgrsc.org This modular approach has enabled the creation of a library of analogues with simplified or altered acyl chains, leading to the identification of compounds with retained potent biological activity but improved stability and lower toxicity. nih.govnih.gov

Enzymatic Synthesis and Biotransformation Pathways of this compound and Related Prosapogenins

Enzymatic and microbial transformations offer green and highly specific alternatives to chemical methods for synthesizing and modifying prosapogenins. tandfonline.com These biotransformation processes can involve either the breakdown of larger precursors or the specific modification of the prosapogenin scaffold. uobasrah.edu.iqnih.gov

Enzymatic Hydrolysis of Saponin Precursors to Prosapogenins

Prosapogenins are, by definition, partially hydrolyzed saponins. uobasrah.edu.iq Enzymatic hydrolysis is a preferred method for their production from more complex saponin precursors because it can be performed under mild and controllable conditions, offering high specificity. tandfonline.com This avoids the harsh conditions and potential side reactions associated with acid hydrolysis. researchgate.netmdpi.com

For example, an eco-friendly strategy was developed to produce Prosapogenin A from the total steroidal saponins (TSS) of Dioscorea zingiberensis. researchgate.netnih.gov This process involved purifying the TSS and then subjecting it to enzymatic hydrolysis. researchgate.netnih.gov Studies have shown that cellulase (B1617823) is effective for this transformation, as it contains a mix of endoglucanases, exoglucanases, and β-glucosidase capable of cleaving the necessary glycosidic bonds from the precursor, Protogracillin (B10789082). tandfonline.comtandfonline.com

Similarly, a lactase from Penicillium sp. was found to quantitatively hydrolyze ginsenosides (B1230088) Re and Rg₁, major saponins from Panax ginseng, into the prosapogenin 20(S)-ginsenoside Rh₁. tandfonline.comoup.com The enzyme selectively cleaved the terminal sugar residues to yield the desired product with high efficiency. tandfonline.comoup.com

The choice of enzyme is critical, as different enzymes exhibit different specificities. Commercial β-glucanase or β-glucosidase might only partially hydrolyze a mixture of glycosides due to high substrate specificity. tandfonline.com Therefore, screening for the most effective enzyme and optimizing reaction conditions (such as temperature, pH, and enzyme-to-substrate ratio) are crucial steps for maximizing the yield of the target prosapogenin. tandfonline.comnih.gov

| Precursor Saponin | Enzyme | Product | Yield | Source Organism | Ref |

| Protogracillin (in TSS) | Cellulase | Prosapogenin A | Up to 99.85% (conversion) | Dioscorea zingiberensis | tandfonline.com |

| Protogracillin | β-dextranase | Prosapogenin A | 96.4% | Dioscorea zingiberensis | tandfonline.com |

| Ginsenoside Re, Rg₁ | Lactase | 20(S)-ginsenoside Rh₁ | Nearly quantitative | Panax ginseng | tandfonline.com |

Glycosylation Reactions in Prosapogenin Formation

Glycosylation is a crucial enzymatic process in the biosynthesis of saponins, responsible for the attachment of sugar moieties to a sapogenin (aglycone) core. This process not only builds the complex structure of saponins but also significantly influences their biological activities, solubility, and stability. mdpi.comfrontiersin.org The initial glycosylation of a sapogenin results in the formation of a prosapogenin, which can then be further glycosylated to produce more complex saponins.

The primary enzymes mediating these reactions are UDP-dependent glycosyltransferases (UGTs), which belong to the family 1 glycosyltransferases (GTs). oup.comnih.gov UGTs catalyze the transfer of a sugar molecule from an activated sugar donor, most commonly a uridine (B1682114) diphosphate (B83284) (UDP) sugar, to the sapogenin acceptor molecule. researchgate.netsemanticscholar.org This reaction is highly specific in terms of the acceptor, the sugar donor, and the position and stereochemistry of the newly formed glycosidic bond. mdpi.com

Research has identified and characterized several UGTs involved in the formation of various prosapogenins across different plant species. These enzymes exhibit remarkable specificity, often targeting a particular hydroxyl or carboxyl group on the triterpenoid (B12794562) or steroidal backbone.

For instance, in Dioscorea zingiberensis, a key medicinal plant, the biosynthesis of dioscin (B1662501) involves the formation of Prosapogenin A. frontiersin.org Studies have isolated and characterized a specific UDP-rhamnosyltransferase, designated DzGT1. This enzyme facilitates the precise glycosylation of the steroidal sapogenin Trillin by transferring a rhamnose group to form Prosapogenin A. The expression levels of the gene encoding DzGT1 have been shown to correlate with the accumulation of Prosapogenin A in different plant organs, confirming its functional role in dioscin biosynthesis. frontiersin.org

Similarly, in Barbarea vulgaris, certain UGTs from the UGT73C subfamily are responsible for the initial glycosylation step that leads to insect resistance. oup.com The enzymes UGT73C10 and UGT73C11 have been shown to catalyze the 3-O-glucosylation of the sapogenins hederagenin (B1673034) and oleanolic acid. oup.comnih.gov This reaction attaches a single glucose molecule to the C3 position of the sapogenin, forming a monoglucosylated prosapogenin, which is a precursor to more complex saponins like hederagenin cellobioside. oup.com

In the biosynthesis of ginsenosides in Panax species, a multitude of UGTs are involved in a stepwise glycosylation process. acs.org For example, specific UGTs catalyze the initial glycosylation of the protopanaxadiol (B1677965) (PPD) aglycone at the C3 position to form prosapogenins like Ginsenoside Rh2. acs.org Subsequent glycosylation at other positions on the aglycone or on the initial sugar moiety leads to the vast diversity of ginsenosides. nih.gov While some prosapogenins are formed through glycosylation, others, like the genuine prosapogenin 20(S)-ginsenoside Rh1, can be prepared enzymatically through the targeted hydrolysis (deglycosylation) of more complex ginsenosides like Re and Rg1. nih.govoup.com

The synthesis of prosapogenins is not limited to natural biosynthesis. Chemical synthesis strategies often involve the glycosylation of a protected sapogenin or prosapogenin acceptor with a suitable glycosyl donor to create novel saponin analogues. unirioja.esnih.gov These synthetic methods provide tools to study structure-activity relationships and generate new compounds with enhanced properties.

Research Findings on Prosapogenin Glycosylation

| Enzyme/Catalyst | Plant/Organism Source | Substrate (Acceptor) | Sugar Donor | Product (Prosapogenin) | Reference |

|---|---|---|---|---|---|

| DzGT1 (UDP-rhamnosyltransferase) | Dioscorea zingiberensis | Trillin | UDP-rhamnose | Prosapogenin A of dioscin (PSA) | frontiersin.org |

| UGT73C10 / UGT73C11 | Barbarea vulgaris | Hederagenin | UDP-glucose | 3-O-β-D-glucopyranosyl hederagenin | oup.comnih.gov |

| UGT73C10 / UGT73C11 | Barbarea vulgaris | Oleanolic acid | UDP-glucose | 3-O-β-D-glucopyranosyl oleanolic acid | oup.com |

| UGTPn17 | Panax notoginseng | Protopanaxadiol (PPD) | UDP-glucose | Ginsenoside Rh2 | acs.org |

| HhUGT74AG11 | Hedera helix | Oleanolic acid | UDP-glucose | Oleanolic acid 28-O-glucopyranosyl ester | semanticscholar.org |

Biosynthetic Pathways Leading to Prosapogenin G

Precursor Metabolism in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis (e.g., Isoprenoid Pathway)

The journey to create complex triterpenoid saponins (B1172615) begins with the universal isoprenoid pathway, specifically the cytosolic mevalonate (B85504) (MVA) pathway. oup.comfrontiersin.org This fundamental metabolic route supplies the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), for the synthesis of all isoprenoids, including triterpenoids. oup.com

The key steps and enzymes involved in this precursor pathway are outlined below:

Acetyl-CoA to Mevalonate : The pathway initiates with the condensation of acetyl-CoA molecules. A series of enzymatic reactions catalyzed by Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR) leads to the formation of mevalonic acid. frontiersin.org

Mevalonate to IPP/DMAPP : Mevalonate is then phosphorylated and decarboxylated by the enzymes mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD) to yield IPP. frontiersin.org An enzyme called isopentenyl pyrophosphate isomerase (IPPI) ensures the interconversion between IPP and DMAPP. frontiersin.org

Formation of Farnesyl Pyrophosphate (FPP) : Two molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl diphosphate synthase (FPPS) to create the 15-carbon intermediate, farnesyl pyrophosphate (FPP). oup.com

Squalene (B77637) Synthesis : Two molecules of FPP are joined head-to-head by squalene synthase (SS) to form the 30-carbon linear precursor, squalene. oup.com

Cyclization to β-amyrin : Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). oup.comfrontiersin.org This molecule represents a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis). In P. grandiflorus, the enzyme β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin. frontiersin.orgnih.gov This step is considered the first committed step in the biosynthesis of oleanane-type saponins in this plant. frontiersin.org

The aglycone backbone, β-amyrin, then undergoes a series of oxidative modifications catalyzed by Cytochrome P450 monooxygenases (CYP450s) to create the sapogenin, which is the direct precursor for glycosylation. oup.comfrontiersin.org

Table 1: Key Enzymes in the Triterpenoid Precursor Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules |

| HMG-CoA synthase | HMGS | Synthesizes HMG-CoA |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate |

| Mevalonate kinase | MVK | Phosphorylates mevalonate |

| Phosphomevalonate kinase | PMK | Phosphorylates phosphomevalonate |

| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate diphosphate to IPP |

| Isopentenyl pyrophosphate isomerase | IPPI | Isomerizes IPP to DMAPP |

| Farnesyl diphosphate synthase | FPPS | Synthesizes FPP from IPP and DMAPP |

| Squalene synthase | SS | Synthesizes squalene from two FPP molecules |

| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene |

| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to β-amyrin |

| Cytochrome P450 monooxygenases | CYP450s | Catalyze oxidative modifications of the β-amyrin skeleton |

Role of Glycosyltransferase Enzymes (UGTs) in Prosapogenin (B1211922) G Biosynthesis

Following the formation of the sapogenin core, the structural diversity of saponins is generated through sequential glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs). oup.com These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin backbone, creating partially glycosylated intermediates known as prosapogenins. oup.comfrontiersin.org The continued action of UGTs leads to the final, fully glycosylated saponin.

In Platycodon grandiflorus, extensive research has been conducted to identify the UGTs responsible for platycoside biosynthesis.

Genome-Wide Identification : Transcriptome and genome-wide analyses of P. grandiflorus have identified a large number of putative UGT genes. frontiersin.orgmdpi.com In one study, 106 potential UGT unigenes were discovered, while another identified 107 PgUGTs across the genome. frontiersin.orgnih.gov

Functional Characterization : While many UGTs have been identified, only a few have been functionally characterized. The enzyme PgUGT29 was identified and shown to catalyze the glycosylation at the C3 position of Platycodin D, converting it to Platycodin D3. mdpi.comnih.gov This demonstrates the specific role of a UGT in modifying the sugar chains of existing saponins.

Positional Specificity : UGTs are crucial for catalyzing the glucosylation at both the C3 and C28 positions of the triterpenoid skeleton, which is a key feature of the saponins found in P. grandiflorus. frontiersin.org The step-wise addition of different sugar molecules (glucose, xylose, rhamnose, arabinose, and apiose) at these positions by various specific UGTs leads to the vast array of platycosides and their prosapogenin precursors. nih.gov For instance, the conversion of Platycoside E to Platycodin D involves the removal of two glucosyl groups from the C3 position, a process that can be catalyzed by β-glucosidases, highlighting the dynamic role of glycosyl-modifying enzymes. nih.govresearchgate.net

Although the specific UGTs responsible for each glycosylation step in the formation of every prosapogenin are not all fully elucidated, it is clear that a suite of UGTs with distinct substrate and positional specificities work in a combinatorial fashion to produce the final profile of saponins in the plant. oup.comfrontiersin.org

Transcriptional and Molecular Regulation of Prosapogenin G Biosynthetic Genes

The biosynthesis of triterpenoid saponins is a tightly regulated process, controlled at the transcriptional level by a network of transcription factors (TFs) and influenced by signaling molecules and epigenetic mechanisms. oup.comnih.gov

Hormonal Regulation : The phytohormone methyl jasmonate (MeJA) is a key elicitor that induces the accumulation of saponins in P. grandiflorus. oup.com Treatment with MeJA has been shown to significantly increase the content of saponin precursors like β-amyrin and oleanolic acid. oup.com This induction is mediated by the upregulation of biosynthetic gene expression. oup.com

Transcription Factors : Several families of transcription factors are implicated in regulating the platycoside biosynthetic pathway.

bHLH : The basic helix-loop-helix (bHLH) transcription factor, PgbHLH28, has been identified as a key regulator in the MeJA-induced accumulation of saponins in P. grandiflorus. oup.com

YABBY : PgYABBY1, PgYABBY2, and PgYABBY5 are other transcription factors suggested to be involved in the regulation of saponin biosynthesis. researchgate.net

Other TFs : Studies also point to the involvement of AP2/ERF, NAC, and WRKY transcription factors in response to stress, which can influence saponin synthesis. researchgate.net

Gene Family Expansion and Epigenetics : Genome analysis of P. grandiflorus has revealed a species-specific expansion of key gene families involved in platycoside biosynthesis, particularly the β-amyrin synthase (bAS) and CYP716 gene families. nih.govoup.comresearchgate.net This expansion provides a larger toolkit of enzymes for generating diverse saponins. Furthermore, these key biosynthetic genes have been found to be hypomethylated, suggesting that epigenetic modifications play a crucial role in maintaining their high expression levels, especially in the roots where saponins accumulate. nih.govoup.comnih.gov

This complex regulatory network ensures that the production of these specialized metabolites is finely tuned according to developmental stages and in response to environmental cues. oup.comresearchgate.net

Table 2: Identified Regulatory Factors in Platycoside Biosynthesis

| Regulatory Factor | Family/Type | Proposed Role in P. grandiflorus |

| PgbHLH28 | bHLH Transcription Factor | Key regulator in MeJA-induced saponin accumulation. oup.com |

| PgYABBY1/2/5 | YABBY Transcription Factor | Implicated in the regulation of saponin levels. researchgate.net |

| Methyl Jasmonate | Phytohormone | Induces the expression of biosynthetic genes and saponin accumulation. oup.com |

| Gene Hypomethylation | Epigenetic Modification | Affects CYP716 and bAS genes, promoting their expression. nih.govoup.comnih.gov |

Structure Activity Relationship Sar Studies of Prosapogenin G and Analogues

Correlating Specific Structural Features with Observed Biological Activities of Prosapogenin (B1211922) G

Key structural determinants for the biological activity of prosapogenins and their analogues include:

Stereochemistry of the Aglycone: The spatial arrangement of substituents on the steroidal backbone can significantly influence activity. For instance, in some steroidal saponins (B1172615), the configuration at the C-25 position (R or S) has been shown to be critical for selective cytotoxicity against certain cancer cell lines. nih.gov

Substitution Patterns on the Aglycone: The presence, number, and position of functional groups such as hydroxyl (-OH), carbonyl (=O), and double bonds on the aglycone can modulate biological activity. For example, studies on saponins from Allium species have shown that a hydroxyl group at position 5 and a glucose unit at position 26 can have positive effects on antispasmodic activity, while a hydroxyl group at position 6 and a glucose unit at position 3 can be detrimental. nih.gov

Nature of the Sugar Moieties: The type of monosaccharides (e.g., glucose, rhamnose, xylose), their sequence, and their branching pattern in the sugar chain are pivotal.

The amphiphilic nature of these molecules, arising from the hydrophobic aglycone and the hydrophilic sugar chains, is a fundamental characteristic underpinning their biological activities, which often involve interactions with cell membranes. nih.govuj.edu.pl

Impact of Glycosidic Linkage Modifications on Prosapogenin G Bioactivity

The glycosidic linkages, which connect the sugar moieties to each other and to the aglycone, are not merely spacers but play a dynamic role in determining the bioactivity of saponins. Modifications in these linkages can lead to significant changes in the molecule's three-dimensional structure, which in turn affects its interaction with biological targets. rsc.org

Studies on various saponins have demonstrated that both the anomeric configuration (α or β) and the position of the linkage are critical. For instance, in certain synthetic saponin (B1150181) analogues, the configuration of the glycosidic bonds was found to be important for their cytotoxicity against cancer cells. nih.gov Research on Quillaja saponins has highlighted that the junction between the triterpene aglycone and the linear oligosaccharide domain plays a critical role in their immunoadjuvant activity. rsc.org Even subtle changes in the linker length, stereochemistry, and flexibility at this central glycosidic linkage can lead to distinct conformational preferences and striking differences in in vivo adjuvant activity. rsc.org

While specific studies on the glycosidic linkage modifications of this compound are not extensively available, the general principles derived from related saponins suggest that altering these linkages would likely have a profound impact on its biological profile.

Influence of Aglycone Structure on this compound Biological Profiles

The aglycone, or sapogenin, forms the hydrophobic core of the prosapogenin molecule and is a primary determinant of its biological activity. Variations in the aglycone structure, even minor ones, can lead to significant differences in the pharmacological effects. sruc.ac.ukaber.ac.uk

The type of aglycone skeleton (e.g., spirostanol, furostanol) is a fundamental factor. nih.gov For instance, in some saponins from Allium species, a spirostanol skeleton was found to be more active than a furostanol skeleton in terms of antifungal activity. nih.gov

Furthermore, the presence and position of functional groups on the aglycone are critical. Research on saponins from Allium hirtifolium and Allium elburzense has provided specific insights into these structure-activity relationships nih.gov:

A hydroxyl group at position C-5 was found to have a positive effect on antispasmodic activity.

Conversely, a hydroxyl group at position C-6 was shown to be detrimental to this activity.

The following table summarizes the influence of aglycone modifications on the biological activity of some representative saponin analogues.

| Aglycone Modification | Observed Effect on Biological Activity | Compound/Class | Reference |

|---|---|---|---|

| Hydroxyl group at C-5 | Positive for antispasmodic activity | Saponins from Allium hirtifolium | nih.gov |

| Hydroxyl group at C-6 | Detrimental to antispasmodic activity | Saponins from Allium hirtifolium | nih.gov |

| Introduction of a C-17 hydroxyl group | Slightly reduced cytotoxicity | Diosgenyl glycosides | nih.gov |

| Additional C-27 hydroxyl group | Considerably decreased cytotoxicity | Diosgenyl glycosides | nih.gov |

| Δ5(6) double bond | Common feature in bioactive spirostanols | Allium spirostanols | nih.gov |

Role of Sugar Moieties and their Arrangement in this compound Activity

The sugar chains attached to the aglycone are not merely for increasing solubility; they play a crucial and often decisive role in the biological activity of prosapogenins. nih.govnih.gov The number, type, sequence, and linkage of the sugar units can significantly influence the potency and even the nature of the pharmacological effect. nih.govuj.edu.pl

In many cases, the presence of sugar moieties is essential for activity. For example, some sapogenins exhibit significantly lower or no activity compared to their corresponding glycosides. sruc.ac.uk However, the opposite can also be true, where the prosapogenin or sapogenin is more active. For instance, Prosapogenin A has demonstrated stronger antifungal and antiproliferative effects than its parent glycoside, protogracillin (B10789082), which has a longer sugar chain. researchgate.net This suggests that for certain activities, a shorter sugar chain may be optimal.

The composition of the sugar chain is also a critical factor. Studies on diosgenyl glycosides have shown the importance of specific sugar residues, such as rhamnose, for their cytotoxic effects. nih.gov

The point of attachment of the sugar chain to the aglycone is another key determinant. In many saponins, the sugar chain is attached at the C-3 position, but additional sugar moieties can be present at other positions, leading to bidesmosidic or tridesmosidic saponins with altered biological activities. researchgate.net For example, in saponins from Allium hirtifolium, a glucose unit at C-3 was found to be detrimental to antispasmodic activity, while a glucose unit at C-26 had a positive effect. nih.gov

The following table provides a summary of the influence of sugar moieties on the biological activity of saponin analogues.

| Sugar Moiety Feature | Observed Effect on Biological Activity | Compound/Class | Reference |

|---|---|---|---|

| Shorter sugar chain | Stronger antifungal and antiproliferative activity | Prosapogenin A vs. Protogracillin | researchgate.net |

| Glucose unit at C-3 | Detrimental to antispasmodic activity | Saponins from Allium hirtifolium | nih.gov |

| Glucose unit at C-26 | Positive for antispasmodic activity | Saponins from Allium hirtifolium | nih.gov |

| Presence of rhamnose | Important for cytotoxicity | Diosgenyl glycosides | nih.gov |

Molecular and Cellular Mechanisms of Action of Prosapogenin G

Modulation of Cellular Signaling Pathways by Prosapogenin (B1211922) G

Prosapogenin G, a naturally occurring steroidal saponin (B1150181), has been the subject of extensive research to elucidate its molecular and cellular mechanisms of action. Studies have revealed its ability to modulate a variety of cellular signaling pathways, playing a crucial role in inflammatory responses, cell death processes, and cellular metabolism.

Investigation of Inflammatory Response Pathways (e.g., NF-κB Pathway, iNOS, COX-2)

This compound and its derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways. Research indicates that certain derivatives of this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. nih.govmdpi.com

The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. mdpi.com By preventing the activation of NF-κB, this compound derivatives effectively block the transcription of iNOS and COX-2 genes. nih.gov

Table 1: Effect of Prosapogenin Derivatives on Inflammatory Mediators

| Compound | Effect on NO Production | Effect on PGE2 Production | Effect on iNOS Expression | Effect on COX-2 Expression | Affected Pathway |

|---|---|---|---|---|---|

| Prosapogenin D methyl ester | Inhibition | Inhibition | Inhibition | Inhibition | NF-κB |

Interplay with Apoptosis and Pyroptosis Signaling Cascades (e.g., GSDME-dependent pyroptosis, caspase pathways, STAT3)

This compound has been shown to induce programmed cell death in cancer cells through multiple mechanisms, including apoptosis and pyroptosis. A key target in its pro-apoptotic activity is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govspandidos-publications.com STAT3 is an oncogene that, when blocked, can lead to growth arrest and apoptosis in various tumors. nih.govspandidos-publications.com this compound inhibits the STAT3 pathway, which in turn modulates the expression of genes related to apoptosis. nih.govspandidos-publications.comnih.gov

Furthermore, this compound can trigger a specific form of inflammatory cell death called pyroptosis, which is dependent on the protein Gasdermin E (GSDME). nih.govresearchgate.net This process is initiated by the activation of caspase-8 and caspase-3, which then cleave GSDME. nih.govresearchgate.net The cleaved GSDME forms pores in the cell membrane, leading to cell swelling and lysis. nih.govresearchgate.netnih.gov This GSDME-dependent pyroptosis is a significant mechanism of this compound's anti-cancer activity. nih.govresearchgate.net

Table 2: Role of this compound in Cell Death Pathways

| Cell Death Pathway | Key Molecules Involved | Mechanism of Action by this compound |

|---|---|---|

| Apoptosis | STAT3, Caspases | Inhibition of STAT3 signaling pathway. nih.govspandidos-publications.comnih.gov |

| GSDME-dependent Pyroptosis | GSDME, Caspase-3, Caspase-8 | Activation of caspase-8/3 cascade leading to GSDME cleavage. nih.govresearchgate.net |

Impact on Cellular Metabolism (e.g., glycolysis, vacuolar ATPase activation)

In addition to inducing cell death, this compound also affects cellular metabolism, particularly glycolysis. nih.govspandidos-publications.com Cancer cells often rely on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govspandidos-publications.com this compound has been found to modulate the expression of genes related to glycometabolism, contributing to its anti-cancer effects. nih.govspandidos-publications.comnih.gov By inhibiting glycolysis, this compound can starve cancer cells of the energy they need to grow and proliferate. nih.govspandidos-publications.com

Another significant metabolic target of this compound is the vacuolar ATPase (V-ATPase). nih.govresearchgate.net V-ATPase is a proton pump that plays a crucial role in acidifying intracellular compartments like lysosomes. nih.govmdpi.com this compound acts as a V-ATPase agonist, leading to the over-acidification of lysosomes. nih.govresearchgate.net This lysosomal over-acidification results in lysosomal membrane permeabilization, a key step in the induction of GSDME-dependent pyroptosis. nih.govresearchgate.net

Effects on Kinase Pathways and Lipid Metabolism

Research on related saponins (B1172615) suggests that they can influence various kinase pathways, which are central to cellular signaling and metabolism. For instance, some saponins are known to affect the PI3K-Akt signaling pathway, which is involved in cell growth, differentiation, and metabolism. nih.gov The activation of protein kinase activity can regulate the metabolism of fatty acids and glucose. nih.gov

Furthermore, there is evidence that compounds structurally related to this compound can influence lipid metabolism. nih.gov G-protein coupled receptors, which can be modulated by saponins, have been shown to promote lipid metabolism through various mechanisms, including the stimulation of anti-inflammatory gene expression in adipose tissue. scienceopen.com

Identification and Characterization of Specific Molecular Targets of this compound

The primary molecular targets of this compound that have been identified are central to the signaling pathways it modulates. As discussed, STAT3 is a direct target, and its inhibition is a key mechanism of this compound-induced apoptosis. nih.govspandidos-publications.com The compound has been shown to reduce both the mRNA and protein levels of STAT3. spandidos-publications.comnih.gov

In the context of pyroptosis, GSDME is a critical molecular target. nih.govresearchgate.net While this compound does not interact with GSDME directly, it triggers the upstream caspase cascade (caspase-8 and caspase-3) that leads to the cleavage and activation of GSDME. nih.govresearchgate.net

The vacuolar ATPase (V-ATPase) is another specific molecular target. nih.govresearchgate.net this compound upregulates key functional subunits of V-ATPase, namely ATP6V1A, ATP6V1B2, and ATP6V0C, leading to its activation. nih.govresearchgate.net

Subcellular Localization and Intracellular Trafficking of this compound

Detailed studies on the specific subcellular localization and intracellular trafficking of this compound are limited in the currently available scientific literature. While the compound is known to affect intracellular targets such as lysosomes and mitochondria, the precise mechanisms of its transport across the cell membrane and its subsequent journey to these organelles are not well-defined. nih.govresearchgate.net The trafficking of glycoproteins and other molecules to lysosomes is a complex process that can be dependent on or independent of the mannose-6-phosphate (B13060355) receptor pathway. nih.gov Given that this compound is a glycoside, its intracellular transport may involve specific transporters or endocytic pathways, but further research is needed to elucidate these mechanisms.

Preclinical Biological Activities of Prosapogenin G

In Vitro Pharmacological Investigations of Prosapogenin (B1211922) G

In vitro studies, which are conducted using microorganisms, cells, or biological molecules outside their normal biological context, provide the foundational evidence for a compound's potential therapeutic effects. For Prosapogenin G, such investigations are limited, and data is often found within broader chemical analyses of plant extracts.

Anticancer Efficacy in Preclinical Cell Models

Currently, there is a lack of specific published research detailing the anticancer efficacy of isolated this compound in preclinical cell models. While many related saponins (B1172615) and prosapogenins, such as Prosapogenin A, have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines researchgate.netresearchgate.netnih.govplantaedb.comlookchem.com, these findings cannot be directly extrapolated to this compound. The specific structure of a saponin (B1150181), including its aglycone and sugar moieties, is critical to its biological activity. A book chapter on medicinal and aromatic plants lists "prosapogenin" as a secondary metabolite from Aesculus hippocastanum L. with reported antitumor and cytotoxic effects, among other activities; however, this is a general citation and does not specifically refer to this compound researchgate.net. Further research is required to isolate this compound and evaluate its potential as an anticancer agent against a panel of human cancer cell lines.

Anti-inflammatory Properties in Cellular Systems

The potential anti-inflammatory properties of this compound remain largely unexplored in dedicated cellular system studies. General listings of secondary metabolites from Aesculus hippocastanum mention "prosapogenin" as having anti-inflammatory activity, but without specifying the "G" isomer researchgate.net. The anti-inflammatory mechanisms of other saponins often involve the inhibition of key inflammatory mediators and pathways, such as the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the inhibition of the NF-κB signaling pathway. To ascertain whether this compound possesses similar capabilities, future studies would need to assess its impact on these markers in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial and Antifungal Activity Evaluations

There is no specific scientific literature available that evaluates the direct antimicrobial or antifungal activity of purified this compound. The broader class of saponins has been noted for antimicrobial properties, which are thought to arise from their ability to interact with and disrupt microbial cell membranes. Studies on various plant extracts have demonstrated antifungal and antibacterial effects, but these extracts contain a multitude of compounds, making it impossible to attribute the activity solely to this compound without further investigation.

Immunomodulatory Effects and Adjuvant Potential

The capacity of this compound to modulate the immune system or act as a vaccine adjuvant is currently unknown. Certain saponins, most notably QS-21 from Quillaja saponaria, are potent immunological adjuvants used in human vaccines, a function linked to their specific chemical structure. These saponins can enhance both antibody and T-cell responses to antigens. A general reference notes that metabolites from Aesculus hippocastanum, which include unspecified prosapogenins, have immunomodulatory activities researchgate.net. However, without direct experimental evidence on this compound, its potential in this area remains speculative.

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo studies involve the testing of a substance in whole, living organisms. Such studies are crucial for understanding a compound's efficacy and behavior in a complex biological system.

Antitumor Effects in Xenograft Models

As of now, there are no published studies investigating the antitumor effects of this compound in xenograft animal models. This type of research, which typically involves implanting human tumor cells into immunocompromised mice, is a critical step in preclinical cancer drug development. While other specific prosapogenins have shown the ability to inhibit tumor growth in such models lookchem.com, data for this compound is not available.

The scientific investigation into the specific biological activities of this compound is in its infancy. While the broader family of saponins and other specific prosapogenins exhibit a wide range of promising preclinical activities, including anticancer, anti-inflammatory, and immunomodulatory effects, there is a significant gap in the literature concerning this compound itself. Its identification in plant extracts like those from Aesculus hippocastanum and Bupleurum chinense provides a starting point for future research researchgate.net. Rigorous studies involving the isolated compound are necessary to elucidate its specific pharmacological profile and determine its potential as a therapeutic agent.

Anti-inflammatory Effects in Murine Models

Extensive literature searches did not yield specific studies investigating the anti-inflammatory effects of the isolated compound "this compound" in murine models. While research exists on the anti-inflammatory properties of other related prosapogenins and crude plant extracts containing various saponins, data specifically detailing the in vivo efficacy of this compound in established murine models of inflammation, such as carrageenan-induced paw edema or xylene-induced ear edema, are not available in the reviewed scientific literature.

One study identified this compound as a constituent of the traditional Chinese medicine formula Si-Ni-San, which has been investigated for its antidepressant-like effects in mice. nih.gov The study highlighted that inflammation is associated with depression, but its primary focus was not the anti-inflammatory activity of individual components. nih.gov The authors noted the necessity for further in-vivo studies to confirm the pharmacological effects of the identified compounds. nih.gov

Another general review of medicinal and aromatic plants listed "prosapogenin" as a type of secondary metabolite found in Aesculus hippocastanum L., which is known for its anti-inflammatory and anti-edemic properties. researchgate.net However, this source does not specify "this compound" or provide any quantitative data from murine model experiments. researchgate.net

Due to the absence of direct research on the anti-inflammatory effects of this compound in murine models, a data table on its specific activities cannot be generated at this time. Further preclinical research is required to elucidate the potential anti-inflammatory profile of this particular compound in vivo.

Advanced Analytical Methodologies for Prosapogenin G Research

Quantitative and Qualitative Analysis of Prosapogenin (B1211922) G in Complex Biological and Plant Matrices

The analysis of prosapogenins in complex matrices like biological fluids and plant extracts is essential for pharmacokinetic studies, quality control of herbal products, and understanding their biological activities. The inherent complexity of these samples, containing numerous structurally similar compounds, requires robust analytical methods to ensure accurate identification and quantification.

Sample Preparation: A critical initial step in the analysis is sample pretreatment, designed to extract and concentrate the analytes of interest while removing interfering substances. scientiaricerca.com Common methods for extracting saponins (B1172615) and prosapogenins from plant and biological matrices include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): SPE is widely used for its efficiency in isolating analytes from a complex mixture. nih.gov It involves passing the sample through a solid sorbent that retains the target compounds, which are then eluted with a suitable solvent. nih.gov This method has proven effective for cleaning up plasma samples before analysis. nih.gov

Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is a straightforward and rapid method to remove proteins that can interfere with the analysis. nih.gov

Qualitative Analysis: Qualitative analysis aims to identify the presence of specific compounds. For prosapogenins, Thin-Layer Chromatography (TLC) is a commonly employed technique due to its simplicity, speed, and low cost. researchgate.netphytopurify.com In the analysis of ginseng preparations, prosapogenins can be separated on silica (B1680970) gel plates and visualized by spraying with 30% H2SO4 and heating. koreascience.kr This method can effectively distinguish prosapogenins from the parent ginsenosides (B1230088) and the final sapogenins. koreascience.kr

Quantitative Analysis: For the quantification of prosapogenins, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. researchgate.netactascientific.com An HPLC method was developed for the quality evaluation of Gleditsiae Fructus Abnormalis based on prosapogenin 2b, demonstrating the utility of this approach for quality control. researchgate.net In the analysis of ginseng-derived prosapogenins, HPLC with a Lichrosorb-NH2 column and a refractive index (RI) detector has been successfully used. koreascience.kr The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like n-butanol. koreascience.kr The correlation of the yields of different prosapogenins from total crude saponins has been shown to be linear, indicating the reliability of this quantitative method. koreascience.kr

| Analytical Technique | Sample Type | Purpose | Key Findings/Method Details | Citation |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Plant Extracts (Ginseng) | Qualitative Analysis | Separation on silica gel plates with a mobile phase of Chloroform/Methanol/Water. Spots visualized with 30% H2SO4 and heating. Distinguishes prosapogenins from ginsenosides and sapogenins. | koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | Plant Extracts (Ginseng) | Quantitative Analysis | Utilized a Lichrosorb-NH2 column with an acetonitrile/water/n-butanol mobile phase and a Refractive Index (RI) detector. Showed a linear correlation for prosapogenin yields. | koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | Plant Extracts (Gleditsiae Fructus Abnormalis) | Quantitative Analysis for Quality Control | Developed for the quantification of prosapogenin 2b using a Lichrospher C18 column and a mobile phase of acetonitrile-0.5% acetic acid (water). | researchgate.net |

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. nih.govactascientific.com They provide both separation and structural information, making them ideal for profiling prosapogenins in intricate matrices. nih.govactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and its tandem version, LC-MS/MS, are the most widely used hyphenated techniques for the analysis of saponins and their derivatives due to their high sensitivity, selectivity, and ability to provide molecular weight and structural information. nih.govmdpi.com These techniques are crucial for identifying and quantifying drugs and their metabolites in biological matrices. koreascience.kr The development of LC-MS methods for analyzing prostaglandin (B15479496) urinary metabolites highlights the robustness of this technique for complex biological samples. nih.gov

In the context of prosapogenin analysis, LC-MS has been used to identify and characterize these compounds in various plant extracts. For instance, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) was used for the rapid annotation and structural characterization of saponins, including several prosapogenins, in the active fraction of Albizia julibrissin. sci-hub.se The choice of mobile phase, such as acetonitrile and formic acid solution, is critical for achieving efficient separation of these polar and structurally similar compounds. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, particularly for the analysis of less polar and more volatile compounds. ncsu.edu For the analysis of saponins and prosapogenins, a hydrolysis step is typically required to convert them into their less polar aglycones (sapogenins), which are then derivatized to increase their volatility for GC-MS analysis. ncsu.eduscielo.org.boscielo.org.bo This technique has been successfully applied to the characterization and quantification of steroidal sapogenins from sisal waste and various quinoa varieties. ncsu.edunih.gov The mass spectra obtained from GC-MS provide detailed fragmentation patterns that are crucial for structural elucidation. ncsu.edu

| Hyphenated Technique | Analyte Type | Key Advantages | Application Example | Citation |

|---|---|---|---|---|

| LC-MS/MS | Prosapogenins, Saponins, Metabolites | High sensitivity, high selectivity, provides molecular weight and structural information. | Analysis of prostaglandin urinary metabolites; characterization of saponins in Albizia julibrissin. | koreascience.krnih.govsci-hub.se |

| GC-MS | Sapogenins (from hydrolysis of saponins/prosapogenins) | Provides detailed fragmentation patterns for structural elucidation of less polar aglycones. | Characterization of steroidal sapogenins from sisal waste; profiling of triterpenoid (B12794562) saponins in quinoa varieties. | ncsu.edunih.gov |

Development of Reference Standards and Quality Control Methods for Prosapogenin G

The availability of well-characterized reference standards is fundamental for the accurate quantification and quality control of chemical compounds, including those found in herbal medicines. usp.org A reference standard is a highly purified compound against which samples of interest can be compared. usp.org

Development and Characterization of Reference Standards: The development of a reference standard involves the isolation and purification of the compound to a high degree of purity, typically ≥98.0%. sigmaaldrich.com The purity and identity of the reference standard are confirmed using a battery of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. sigmaaldrich.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound. phytopurify.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification. phytopurify.com

Commercial suppliers of phytochemical reference standards, such as PhytoLab, provide a certificate of analysis detailing the purity and the methods used for characterization. sigmaaldrich.com For example, the reference standard for Prosapogenin A is certified to have a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com

Quality Control Methods: Quality control of herbal medicines often relies on the quantitative analysis of one or more marker compounds. researchgate.net Prosapogenins can serve as such markers. The analysis of prosapogenins is considered a useful tool for the quality control of ginseng crude drug preparations, as they are intermediate products of hydrolysis and can be more specific than the parent ginsenosides. koreascience.kr

An established quality control method typically involves:

A validated quantitative analytical procedure, most commonly HPLC. researchgate.net

The use of a certified reference standard for the analyte of interest. usp.org

Defined specifications for the content of the marker compound in the raw material or finished product.

The development of an HPLC method for the quality evaluation of Gleditsiae Fructus Abnormalis based on prosapogenin 2b, including validation of linearity and recovery, provides a clear example of a quality control method based on a prosapogenin. researchgate.net

Future Perspectives in Prosapogenin G Research

Exploration of Unexplored Biological Activities and Therapeutic Potential

The full spectrum of Prosapogenin (B1211922) G's bioactivity is yet to be charted. Initial research has identified it as a chemical constituent of Si-Ni-San, a traditional Chinese medicine formula used to address depression nih.gov. This discovery provides a critical starting point, suggesting that a primary focus of future research should be on its potential neuroprotective and antidepressant effects. Investigating its mechanism of action on neurological pathways, neurotransmitter systems, and neuroinflammation is a logical and promising direction.

Furthermore, the broader class of saponins (B1172615) and prosapogenins, to which Prosapogenin G belongs, exhibits a wide array of pharmacological effects. For instance, prosapogenins isolated from plants like Aesculus hippocastanum have been associated with anti-inflammatory, antitumor, antiviral, and cytotoxic activities researchgate.net. Other specific prosapogenins have demonstrated distinct therapeutic potential; Prosapogenin A shows significant anticancer and pyroptosis-inducing effects, while Prosapogenin D has been investigated for its anti-obesity properties plantaedb.com. Based on these precedents, future research on this compound could fruitfully explore a variety of currently unexplored therapeutic areas:

Anti-inflammatory and Immunomodulatory Effects: Investigating its influence on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Screening this compound against various cancer cell lines to determine its cytotoxic and anti-proliferative potential.

Metabolic Disorders: Exploring its effects on metabolic targets related to obesity and diabetes, similar to studies on Prosapogenin D plantaedb.com.

Systematic screening and mechanism-of-action studies in these areas could reveal novel therapeutic applications for this compound, significantly expanding its biomedical relevance.

Rational Design and Development of Novel this compound Analogues with Enhanced Bioactivity

Rational drug design offers a powerful strategy to overcome the inherent limitations of natural products, such as chemical instability or suboptimal bioactivity. This approach is highly relevant for the future of this compound research. Drawing inspiration from extensive work on other complex saponins, like the vaccine adjuvant QS-21, researchers can design and synthesize novel analogues of this compound with improved therapeutic profiles.

Semisynthetic approaches, which often begin with a prosapogenin core isolated from a natural source, provide a feasible pathway for creating these new molecules. Key strategies for the rational design of this compound analogues include:

Modification of Glycosylation Patterns: The number, type, and linkage of sugar moieties attached to the sapogenin core are critical for bioactivity. Systematically altering the glycosidic chains of parent saponins that yield this compound could fine-tune its solubility, cell permeability, and target-binding affinity.

Improving Chemical Stability: Saponins containing ester linkages can be prone to hydrolysis, limiting their shelf-life and efficacy. A proven strategy is to replace these labile esters with more stable amide bonds, a technique that has been successfully applied to QS-21 analogues and could be adapted for derivatives related to this compound.

These synthetic modifications, guided by an understanding of structure-activity relationships (SAR), could lead to the development of second-generation compounds with significantly enhanced potency, selectivity, and drug-like properties.

Integration of Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations) in this compound Research

Computational chemistry provides indispensable tools for accelerating drug discovery by predicting and explaining the interactions between small molecules and their biological targets. Integrating these methods into this compound research can save significant time and resources while providing deep molecular insights.

Molecular docking can be employed to predict the binding affinity and orientation of this compound within the active sites of various target proteins. For example, based on its presence in the antidepressant formula Si-Ni-San, docking studies could explore its interaction with key neurological targets nih.gov. This approach has been used effectively for other saponins, such as those from Platycodon grandiflorum, to predict their binding to targets involved in obesity and Alzheimer's disease plantaedb.com.

Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the this compound-protein complex over time. MD simulations can reveal crucial information about the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. This technique was successfully used to correlate the three-dimensional conformation of QS-21 saponin (B1150181) analogues with their adjuvant activity, demonstrating its predictive power. For this compound, MD simulations could elucidate how it achieves its potential effects at an atomic level, guiding the rational design of more potent analogues.

The following table summarizes how these computational tools have been applied to related saponin research, illustrating a clear path for their use with this compound.

| Computational Method | Subject Compound(s) | Research Objective | Reference(s) |

| Molecular Docking | Saponins from Platycodon grandiflorum (incl. Prosapogenin D) | To identify binding modes and interactions with key protein targets related to obesity. | plantaedb.com |

| Molecular Docking & MD Sims | Saponins from Platycodon grandiflorum | To explore binding capacity and interactions with key enzymes involved in Alzheimer's disease, such as GSK-3β. | |

| Molecular Dynamics (MD) Sims | QS-21 Saponin Analogues | To identify preferred 3D conformations in solution and correlate them with observed immunological adjuvant activity. | |

| Molecular Dynamics (MD) Sims | Escin (a saponin) | To determine molecular conformation and packing in adsorption layers to understand its emulsifying behavior. | nih.gov |

By applying these established computational workflows, researchers can efficiently prioritize biological assays and synthetic efforts, focusing only on the most promising derivatives and mechanisms.

Biotechnological Production and Sustainable Sourcing of this compound

The reliable and sustainable supply of a natural product is paramount for extensive research and potential commercialization. Future efforts must address both the production and sourcing of this compound.

Biotechnological Production: Relying solely on direct extraction from plants is often inefficient and unsustainable. Biotechnological methods offer a promising alternative. A highly effective strategy is the enzymatic hydrolysis of more complex, abundant parent saponins into the desired prosapogenin. For example, researchers have successfully developed methods to convert protogracillin (B10789082) into Prosapogenin A with high efficiency using enzymes like β-dextranase and cellulase (B1617823). This "clean" preparation avoids the harsh chemicals and tedious purification steps associated with acid hydrolysis. A similar approach could be developed for this compound by:

Identifying the abundant parent saponins of this compound in its source plant, Bupleurum chinense.

Screening for specific enzymes that can selectively cleave the outer sugar moieties to yield this compound.

Optimizing reaction conditions (pH, temperature, enzyme-to-substrate ratio) to maximize yield and purity.

Sustainable Sourcing: The primary known plant source of this compound is Bupleurum chinense nih.gov. To prevent over-harvesting and ensure a long-term supply, sustainable sourcing practices must be established. This involves implementing strategies seen in other botanical supply chains, such as those for castor oil or palm oil. Key principles include:

Sustainable Agriculture: Developing cultivation programs for Bupleurum chinense that focus on responsible water use, soil health, and minimal environmental impact.

Supplier Certification: Establishing clear standards and certification for farmers and collectors to ensure they adhere to ethical and environmentally sound harvesting practices.

Value Chain Transparency: Mapping the entire supply chain from farm to laboratory to ensure traceability and responsible practices at every step.

By investing in both biotechnological production and sustainable sourcing, the scientific community can ensure that the exploration of this compound is both environmentally responsible and scientifically viable for years to come.

Q & A

Q. Q1. What experimental methodologies are recommended for identifying and characterizing Prosapogenin G in plant extracts?

Answer:

- Chromatographic techniques : Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to isolate this compound from crude extracts. Compare retention times and mass spectra with reference standards .

- Spectroscopic analysis : Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group validation.